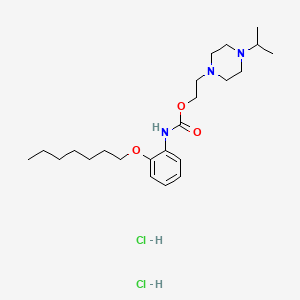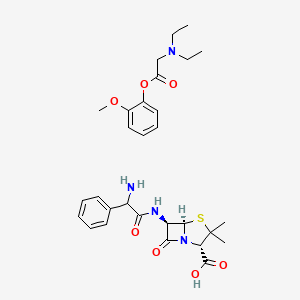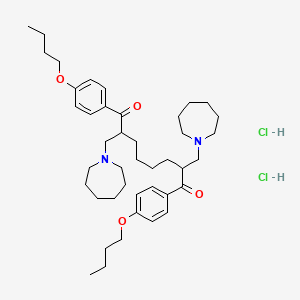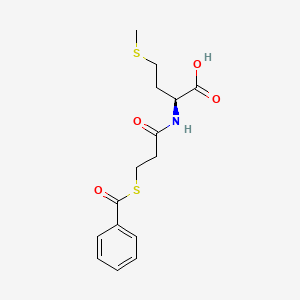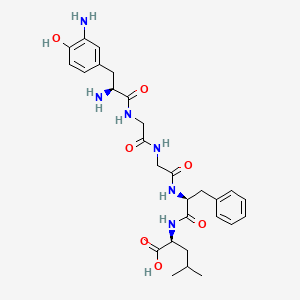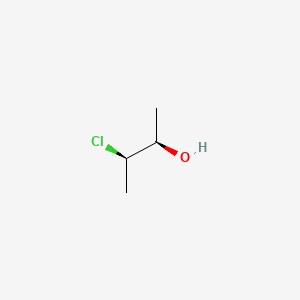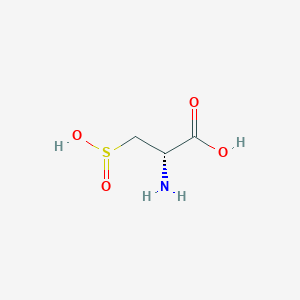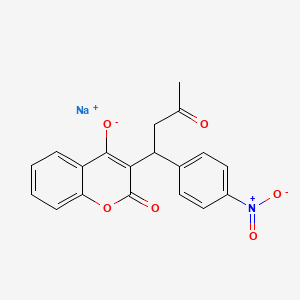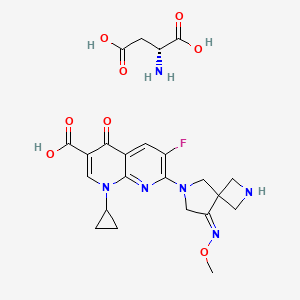
Zabofloxacin D-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zabofloxacin D-aspartate is a novel fluoroquinolone antibiotic developed to combat multidrug-resistant bacterial infections. It is particularly effective against Gram-positive bacteria and has shown promising results in treating respiratory infections . The compound is a derivative of zabofloxacin, which was first approved for clinical use in South Korea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin D-aspartate involves several steps, starting with the preparation of the core fluoroquinolone structure. The process typically includes the following steps:
Formation of the core structure: The core structure of zabofloxacin is synthesized through a series of reactions involving cyclization and fluorination.
Aspartate conjugation: The synthesized zabofloxacin is then conjugated with D-aspartate to form this compound.
Industrial Production Methods
The industrial production of this compound has been optimized to ensure high yield and quality. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) to monitor and control the purity of the product . The improved manufacturing methods have made it possible to produce this compound cost-effectively and efficiently .
Chemical Reactions Analysis
Types of Reactions
Zabofloxacin D-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce modified compounds with different pharmacokinetic profiles .
Scientific Research Applications
Zabofloxacin D-aspartate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and develop new antibacterial agents.
Mechanism of Action
Zabofloxacin D-aspartate exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death . The compound’s dual-targeting mechanism enhances its efficacy against a broad spectrum of bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zabofloxacin D-aspartate include other fluoroquinolones such as delafloxacin, finafloxacin, and nemonoxacin .
Uniqueness
This compound stands out due to its potent activity against Gram-positive bacteria and its effectiveness in treating respiratory infections. Unlike some other fluoroquinolones, it has shown excellent in vitro and in vivo activities against drug-resistant strains of Streptococcus pneumoniae . Additionally, its dual-targeting mechanism and enhanced efficacy in acidic environments make it a valuable addition to the antibiotic arsenal .
Properties
CAS No. |
1808295-63-7 |
|---|---|
Molecular Formula |
C23H27FN6O8 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(2R)-2-aminobutanedioic acid;1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4.C4H7NO4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;5-2(4(8)9)1-3(6)7/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);2H,1,5H2,(H,6,7)(H,8,9)/b23-14+;/t;2-/m.1/s1 |
InChI Key |
OBWXDHHUYKIHDV-USSIZITKSA-N |
Isomeric SMILES |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C([C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


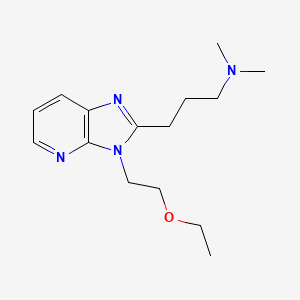


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
